The synthesis of 6-(Chloromethyl)-1H-indazole can be achieved through several methods:
The molecular formula of 6-(Chloromethyl)-1H-indazole is , with a molecular weight of approximately 197.63 g/mol. The structure features:
The molecular structure can be represented by its InChI code: InChI=1S/C9H8ClN3/c10-7-8-5-3-1-2-4-6(8)12-11-9(5)7/h1-4,7H,5-6H2
.
6-(Chloromethyl)-1H-indazole participates in various chemical reactions:
The mechanism of action for compounds like 6-(Chloromethyl)-1H-indazole often involves:
6-(Chloromethyl)-1H-indazole has several potential applications:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1